molecular formula C24H20ClN5OS B11963156 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11963156
M. Wt: 462.0 g/mol
InChI Key: YYTZCHSJFOSSSG-CVKSISIWSA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the addition of the sulfanyl and acetohydrazide groups under specific reaction conditions .

Industrial Production Methods

the synthesis in a laboratory setting involves standard organic synthesis techniques, including refluxing, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler hydrazide .

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are believed to play crucial roles in its biological activity. These interactions can disrupt cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C24H20ClN5OS

Molecular Weight

462.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H20ClN5OS/c1-17-6-5-7-18(14-17)15-26-27-22(31)16-32-24-29-28-23(19-10-12-20(25)13-11-19)30(24)21-8-3-2-4-9-21/h2-15H,16H2,1H3,(H,27,31)/b26-15+

InChI Key

YYTZCHSJFOSSSG-CVKSISIWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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